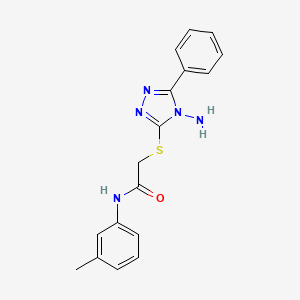

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Description

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide features a 1,2,4-triazole core substituted with a phenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety bearing an m-tolyl (3-methylphenyl) group. This structure is part of a broader class of triazole-thioacetamide derivatives, which are studied for diverse biological activities, including anticonvulsant, antiviral, and insect olfactory receptor modulation .

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-12-6-5-9-14(10-12)19-15(23)11-24-17-21-20-16(22(17)18)13-7-3-2-4-8-13/h2-10H,11,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYRFUVDLDGMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Thioacetamide Formation:

Amino Group Introduction: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.

Phenyl Group Addition: The phenyl group is typically introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the thioacetamide group, potentially leading to the formation of amines or thiols.

Substitution: The amino and phenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, thiols.

Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing the triazole moiety exhibit promising antimicrobial properties . A study on related triazole derivatives demonstrated their effectiveness against various bacterial and fungal strains. The synthesis of these derivatives often involves cyclization reactions leading to compounds that can inhibit microbial growth.

Case Study: Antimicrobial Activity Evaluation

In a study published by Gümrükçüoğlu et al., several novel 4-amino-5-phenyl-4H-1,2,4-triazole derivatives were synthesized and tested for antimicrobial activity using agar-well diffusion methods. Some derivatives showed significant activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi . This suggests that 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide may have similar potential due to its structural similarities.

Anticancer Applications

The compound's potential as an anticancer agent has also been explored. Triazole derivatives are known for their ability to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Activity Assessment

A recent study focused on the design and synthesis of new sulfonamide derivatives containing triazole rings showed promising results against human cancer cell lines. The study utilized quantitative structure–activity relationship (QSAR) methods to predict the anticancer activity of synthesized compounds . Given the structural parallels, this compound could be evaluated similarly for its anticancer properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the thioacetamide group may participate in covalent bonding with nucleophilic sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The triazole-thioacetamide scaffold is highly tunable, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparison of key analogs:

Anticonvulsant Activity

- Compound 5j () demonstrated superior protective indices (PI = 8.96 in MES test) compared to phenytoin, attributed to the fluorobenzyl-benzothiazole moiety enhancing CNS penetration .

- The target compound’s m-tolyl group may confer similar advantages, though activity data are lacking.

Antiviral Activity

- AM31 and AM33 () showed nanomolar inhibition of HIV-1 reverse transcriptase (RT), with binding energies surpassing nevirapine. The 4-nitrophenyl and 4-methoxyphenyl acetamide groups likely engage in π-π stacking with RT’s hydrophobic pockets .

Insect Olfactory Modulation

- VUAA1 (–6, 8) activates Orco ion channels in moths and mosquitoes, enabling studies of insect behavior. Structural analogs like OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) act as Orco antagonists, highlighting the role of pyridinyl and alkylphenyl groups in receptor specificity .

Key Research Findings and Implications

- Structure-Activity Relationships (SAR): Position 4 (Triazole): Amino groups enhance hydrogen bonding (e.g., RT inhibition in AM31) . Position 5 (Triazole): Aromatic groups (phenyl, pyridinyl) improve stability and target engagement. Acetamide Substituent: Bulky, lipophilic groups (e.g., m-tolyl) favor blood-brain barrier penetration, while polar groups (e.g., nitro) enhance target affinity.

- Further studies should explore its pharmacokinetics and target specificity.

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activity, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C19H21N5OS

- Molecular Weight : 367.47 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its triazole ring, which plays a crucial role in various biological interactions. Triazoles are known for their ability to inhibit specific enzymes and receptors, making them valuable in drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains and fungi. In vitro assays have demonstrated moderate to high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary research suggests that this compound may also possess anticancer activity. In vitro tests have shown that it can induce apoptosis in cancer cell lines. For example, a study reported that triazole derivatives could inhibit cell proliferation in breast cancer lines with IC50 values ranging from 30 to 50 µM .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against M. tuberculosis, with an IC50 value of approximately 15 µM. This positions it as a potential candidate for further development in treating tuberculosis .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of triazole derivatives. The compound was tested against several cancer cell lines (e.g., MCF7 and HeLa). The results showed a dose-dependent response with notable cell death at higher concentrations (IC50 values around 40 µM). The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under reflux in a toluene/water mixture (8:2 ratio) for 5–7 hours. Sodium azide (NaN₃) or potassium hydroxide (KOH) in ethanol may act as catalysts. Post-reaction, the product is isolated by filtration, washed, and recrystallized from ethanol .

Q. How is the structure of this compound confirmed after synthesis?

- Methodological Answer : Structural confirmation requires multi-modal spectroscopic and analytical techniques:

- 1H NMR to verify proton environments (e.g., aromatic protons from the phenyl group).

- IR spectroscopy to identify functional groups (e.g., C=S stretch at ~600–700 cm⁻¹).

- LC-MS for molecular weight validation.

- Elemental analysis to confirm purity and stoichiometry .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight containers at 2–8°C, away from heat and moisture.

- In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can tablet formulations of this compound be optimized for pharmacological studies?

- Methodological Answer : Use wet granulation to improve compressibility. Screen 16+ excipients (e.g., binders, disintegrants) in a four-factor experimental design to assess impacts on pharmaco-technological parameters:

- Friability (target <1% mass loss).

- Disintegration time (adjust using superdisintegrants like croscarmellose).

- Crushing resistance (optimize with microcrystalline cellulose).

Statistical tools like dispersion analysis ensure robustness .

Q. How can computational methods predict its biological activity?

- Methodological Answer :

- PASS program predicts activity spectra (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive compounds.

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How to resolve contradictions in toxicity data across structurally similar triazole-thioacetamides?

- Methodological Answer : Perform QSAR (Quantitative Structure-Activity Relationship) studies:

- Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings may reduce toxicity).

- Use toxicity prediction tools (e.g., ProTox-II) to model LD₅₀ and hepatotoxicity.

- Validate with in vivo assays (e.g., acute toxicity in rodent models) .

Q. What strategies enhance anti-exudative activity in derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.